

In-Depth Technical Guide: N-(2-Fluoroethyl)propan-2-amine

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Compound of Interest

Compound Name: (2-Fluoroethyl)(propan-2-yl)amine

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From Nomenclature to Pharmacophore: A Strategic Analysis for Medicinal Chemistry

Part 1: Executive Summary

Target Molecule: **(2-Fluoroethyl)(propan-2-yl)amine** Systematic IUPAC Name:

-(2-Fluoroethyl)propan-2-amine Molecular Formula:

Molecular Weight: 105.15 g/mol

This guide provides a rigorous technical analysis of

-(2-Fluoroethyl)propan-2-amine, a secondary amine building block relevant to medicinal chemistry. Beyond its nomenclature, this molecule represents a critical "bioisostere" strategy where the introduction of a

-fluorine atom modulates basicity (

) and metabolic stability without significantly altering steric bulk.

Critical Safety Advisory: Researchers must be aware of the potential for "Lethal Synthesis" metabolism.

-fluoroethyl amines can potentially be metabolized into fluoroacetate, a potent aconitase inhibitor. (See Section 4: Metabolic Safety).

Part 2: Structural Elucidation & Nomenclature

The IUPAC name is derived through a hierarchical rule set that prioritizes the longest carbon chain attached to the nitrogen atom.

Nomenclature Derivation Logic

- Principal Functional Group: The molecule is an amine.[1][2]
- Parent Chain Selection: The nitrogen is attached to two alkyl groups:
 - Group A: Ethyl chain with a fluorine substituent (2 carbons).[3]
 - Group B: Isopropyl chain (3 carbons).
 - Rule: The longest carbon chain is selected as the parent. Therefore, propane is the parent alkane.
- Numbering: The amine is attached to position 2 of the propane chain.[4]
 - Parent Name: Propan-2-amine.[3][4][5][6][7]
- Substituents: The nitrogen atom () is substituted with a fluoroethyl group.
 - The ethyl group has a fluorine at position 2 (relative to its attachment to nitrogen).
 - Substituent Name: 2-Fluoroethyl.[7]
- Assembly: Combine substituents with the parent name.
 - Final Name:
-(2-Fluoroethyl)propan-2-amine.

Visualization of Naming Hierarchy



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Figure 1: Decision tree for IUPAC nomenclature derivation.

Part 3: Physicochemical Properties & The Fluorine Effect

In drug design, this fragment is rarely chosen arbitrarily. The

-fluorine atom introduces specific electronic effects that alter the molecule's behavior compared to its non-fluorinated analog (

-ethylisopropylamine).

The "Gauche Effect"

Unlike non-fluorinated alkyl chains that prefer an anti conformation to minimize steric strain, 2-fluoroethylamines often adopt a gauche conformation. This is due to a stabilizing electrostatic interaction between the electronegative fluorine (

) and the electropositive ammonium center (

) formed upon protonation at physiological pH.

Basicity Modulation ()

The strong electronegativity of fluorine pulls electron density away from the nitrogen lone pair (inductive effect,

). This lowers the

of the conjugate acid, often by 1.0–2.0 log units.

Property	Non-Fluorinated Analog (- Ethylisopropylamine)	Target (-(2-Fluoroethyl)propane-2-amine)	Impact on Drug Design
(approx)	~10.7	~9.0 - 9.2	Increased fraction of neutral species at pH 7.4; improved membrane permeability.
LogP	High	Moderate	Lower lipophilicity due to C-F polarity.
Metabolic Stability	Low (N-dealkylation)	Variable	Blockage of -oxidation, but risk of toxic metabolites.

Part 4: Metabolic Safety (Critical Warning)

The "Lethal Synthesis" Risk: Researchers must exercise extreme caution with simple 2-fluoroethylamines.

- Mechanism: The 2-fluoroethyl group can be metabolically cleaved (N-dealkylation) to release 2-fluoroacetaldehyde or 2-fluoroethanol.
- Toxicity: These intermediates are rapidly oxidized to fluoroacetate.
- Target: Fluoroacetate is converted to fluorocitrate, which irreversibly inhibits aconitase, a key enzyme in the Krebs cycle.^{[8][9][10][11]} This leads to citrate accumulation and mitochondrial failure.

Mitigation Strategy:

- Steric Hindrance: Ensure the nitrogen is part of a scaffold that resists rapid N-dealkylation.

- Substitution: Add substituents to the

-carbon of the ethyl chain (e.g., 2-fluoro-1-methylethyl) to block the specific dehydrogenase pathway.

Part 5: Synthesis Protocol

Objective: Synthesis of

-(2-Fluoroethyl)propan-2-amine via Reductive Amination. Rationale: Direct alkylation of isopropylamine with 1-bromo-2-fluoroethane often leads to over-alkylation (tertiary amines). Reductive amination is more selective for secondary amines.

Reaction Scheme

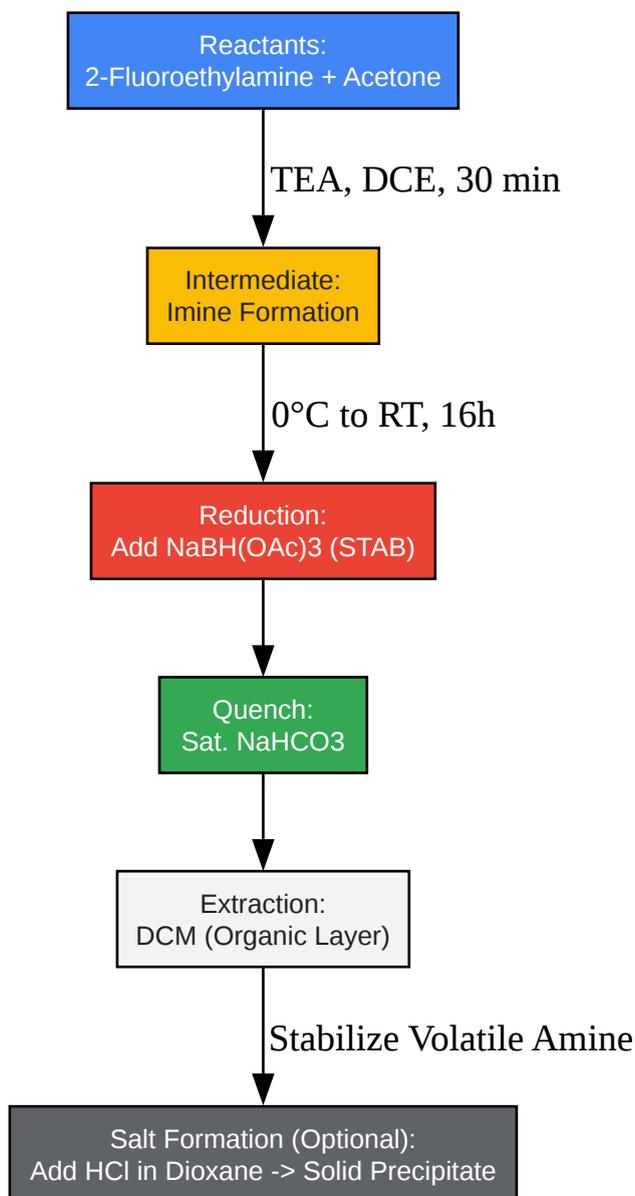
Step-by-Step Methodology

- Reagent Prep:
 - Dissolve 2-Fluoroethylamine Hydrochloride (1.0 equiv) in 1,2-Dichloroethane (DCE).
 - Add Acetone (1.2 equiv).
 - Add Triethylamine (1.0 equiv) to free the amine base.
 - Stir for 30 minutes at Room Temperature (RT) to allow imine formation.
- Reduction:
 - Cool the mixture to 0°C.
 - Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. STAB is preferred over

because it is milder and will not reduce the ketone before the imine forms.
 - Allow the reaction to warm to RT and stir for 12–16 hours.
- Workup (Quenching):

- Quench with saturated aqueous solution.
- Extract the aqueous layer with Dichloromethane (DCM) ().
- Crucial Step: The product is a low-molecular-weight amine and may be volatile. Do not evaporate to dryness under high vacuum without checking boiling points.
- Purification:
 - If necessary, purify via amine-functionalized silica gel chromatography or convert to the HCl salt for recrystallization (more stable).

Synthesis Workflow Diagram



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Figure 2: Reductive amination workflow for selective secondary amine synthesis.

Part 6: Analytical Validation

To confirm the identity of the synthesized product, look for these specific signals.

Proton NMR (NMR)

- Isopropyl Group:

- ppm (Doublet, 6H): Methyl groups of the isopropyl chain.
- ppm (Septet, 1H): Methine proton () of the isopropyl group.
- Fluoroethyl Group:
 - ppm (Doublet of Triplets, 2H): protons. Coupled to both the neighbor and the Fluorine atom ().
 - ppm (Doublet of Triplets, 2H): protons. Distinctive large geminal coupling to Fluorine ().
- Amine Proton:
 - ppm (Broad singlet, 1H): (shift varies with concentration/solvent).

Mass Spectrometry (ESI-MS)

- Target Mass: 105.15 Da.
- Observed Ion:
.
- Fragmentation: Look for loss of HF (M-20) or cleavage of the isopropyl group.

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